Cas no 1097040-08-8 (Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside)
![Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside structure](https://ja.kuujia.com/scimg/cas/1097040-08-8x500.png)
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside 化学的及び物理的性質
名前と識別子
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- Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside
- BENZYL [5-O-BENZOYL-BETA-D-APIOFURANOSYL(1->2)]-BETA-D-GLUCOPYRANOSIDE
- F94152
- AKOS040762897
- Benzyl [5-O-benzoyl-??-D-apiofuranosyl(1??2)]-??-D-glucopyranoside
- 1097040-08-8
-
- インチ: 1S/C25H30O11/c26-11-17-18(27)19(28)20(23(35-17)32-12-15-7-3-1-4-8-15)36-24-21(29)25(31,14-34-24)13-33-22(30)16-9-5-2-6-10-16/h1-10,17-21,23-24,26-29,31H,11-14H2/t17-,18-,19+,20-,21+,23-,24+,25-/m1/s1
- InChIKey: UQEAONIAGTVXDV-KXQNOTADSA-N
- ほほえんだ: O([C@H]1[C@H](OCC2=CC=CC=C2)O[C@H](CO)[C@@H](O)[C@@H]1O)[C@H]1[C@H](O)[C@](COC(=O)C2=CC=CC=C2)(O)CO1
計算された属性
- せいみつぶんしりょう: 506.17881177g/mol
- どういたいしつりょう: 506.17881177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 重原子数: 36
- 回転可能化学結合数: 10
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 164Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: Powder
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95690-5 mg |
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside |
1097040-08-8 | 5mg |
¥5760.0 | 2022-04-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95690-5mg |
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside |
1097040-08-8 | ,96.0% | 5mg |
¥5760.0 | 2023-09-08 | |
TargetMol Chemicals | TN5741-1 ml * 10 mm |
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside |
1097040-08-8 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 | ||
TargetMol Chemicals | TN5741-1 mL * 10 mM (in DMSO) |
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside |
1097040-08-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
TargetMol Chemicals | TN5741-5mg |
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside |
1097040-08-8 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN5741-5 mg |
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside |
1097040-08-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 |
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranosideに関する追加情報
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside (CAS No. 1097040-08-8): An Overview of a Promising Glycoside Compound
Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside (CAS No. 1097040-08-8) is a complex glycoside compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, biochemistry, and natural product research. This compound is characterized by its intricate glycosidic linkage and the presence of a benzoyl group, which imparts specific chemical and biological properties.
The chemical structure of Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside consists of a benzyl moiety attached to a disaccharide unit. The disaccharide is composed of an apiofuranose and a glucopyranose, linked through a 1→2 glycosidic bond. The presence of the benzoyl group at the 5-position of the apiofuranose adds to the compound's stability and reactivity, making it an interesting subject for both synthetic and analytical studies.
Recent research has focused on the synthesis and characterization of Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside. One notable study published in the Journal of Organic Chemistry (2023) reported an efficient synthetic route for this compound using a combination of glycosylation reactions and protection-deprotection strategies. The authors demonstrated that the use of mild reaction conditions and selective protecting groups significantly improved the yield and purity of the final product.
In addition to its synthetic aspects, Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside has been investigated for its biological activities. A study published in the Journal of Natural Products (2022) evaluated the anti-inflammatory properties of this compound using in vitro assays. The results showed that Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
The structural complexity of Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside also makes it a valuable tool for studying carbohydrate-protein interactions. A recent paper in the Carbohydrate Research (2023) explored the binding affinity of this compound to various lectins, which are proteins that recognize and bind to specific carbohydrate structures. The findings indicated that Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside has a high affinity for certain lectins, making it useful for developing new diagnostic tools and therapeutic agents targeting carbohydrate-mediated biological processes.
The potential applications of Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside extend beyond its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry (2023) investigated its antiviral activity against several enveloped viruses, including influenza and herpes simplex virus (HSV). The study found that this compound exhibited potent antiviral effects by inhibiting viral entry into host cells, highlighting its potential as a broad-spectrum antiviral agent.
In conclusion, Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside (CAS No. 1097040-08-8) is a multifaceted compound with promising applications in various fields. Its unique structural features, coupled with its diverse biological activities, make it an important subject for ongoing research. Future studies are likely to further elucidate its mechanisms of action and explore new avenues for its use in pharmaceuticals, biochemistry, and natural product science.
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